molecular formula C12H12F3N3S B2771311 2-(Piperazin-1-yl)-4-(trifluoromethyl)benzo[d]thiazole CAS No. 1421485-21-3

2-(Piperazin-1-yl)-4-(trifluoromethyl)benzo[d]thiazole

Cat. No.: B2771311
CAS No.: 1421485-21-3
M. Wt: 287.3
InChI Key: RYMASJYBQQAFDG-UHFFFAOYSA-N
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Description

2-(Piperazin-1-yl)-4-(trifluoromethyl)benzo[d]thiazole is a heterocyclic compound that features a trifluoromethyl group and a piperazine moiety attached to a benzothiazole core

Mechanism of Action

Target of Action

The primary target of 2-(Piperazin-1-yl)-4-(trifluoromethyl)benzo[d]thiazole is Mycobacterium tuberculosis H37Rv strain . This bacterium is the causative agent of tuberculosis, a serious infectious disease. The compound interacts with this bacterium, inhibiting its growth and proliferation.

Mode of Action

It is known that it exerts its anti-mycobacterial activity by interacting with the mycobacterium tuberculosis h37rv strain . The compound’s interaction with its target leads to changes in the bacterium’s ability to grow and proliferate, thereby inhibiting the progression of tuberculosis.

Biochemical Pathways

It is clear that the compound disrupts the normal functioning of mycobacterium tuberculosis, leading to its inability to grow and proliferate . The downstream effects of this disruption are a decrease in the severity of tuberculosis symptoms and a halt in the progression of the disease.

Pharmacokinetics

The compound has shown promising results in in vitro testing against mycobacterium tuberculosis h37rv strain

Result of Action

The result of the action of this compound is the inhibition of the growth and proliferation of Mycobacterium tuberculosis H37Rv strain . This leads to a decrease in the severity of tuberculosis symptoms and a halt in the progression of the disease.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperazin-1-yl)-4-(trifluoromethyl)benzo[d]thiazole typically involves the condensation of diamines or amino(thio)phenols with trifluoroacetonitrile (CF3CN). The reaction proceeds via nucleophilic addition of trifluoroacetonitrile to the amino group of the diamine derivatives to form an imidamide intermediate, followed by intramolecular cyclization .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Piperazin-1-yl)-4-(trifluoromethyl)benzo[d]thiazole undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the benzothiazole core.

    Substitution: The trifluoromethyl group and piperazine moiety can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce different functional groups to the benzothiazole core.

Scientific Research Applications

2-(Piperazin-1-yl)-4-(trifluoromethyl)benzo[d]thiazole has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-(Piperazin-1-yl)-4-(trifluoromethyl)benzimidazole
  • 2-(Piperazin-1-yl)-4-(trifluoromethyl)benzoxazole
  • 2-(Piperazin-1-yl)-4-(trifluoromethyl)benzothiazole derivatives

Uniqueness

2-(Piperazin-1-yl)-4-(trifluoromethyl)benzo[d]thiazole is unique due to the presence of both the trifluoromethyl group and the piperazine moiety, which confer distinct physicochemical properties and biological activities. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the piperazine moiety provides a versatile scaffold for further functionalization and interaction with biological targets .

Properties

IUPAC Name

2-piperazin-1-yl-4-(trifluoromethyl)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3N3S/c13-12(14,15)8-2-1-3-9-10(8)17-11(19-9)18-6-4-16-5-7-18/h1-3,16H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYMASJYBQQAFDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC3=C(C=CC=C3S2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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